molecular formula C15H20N2O7 B13196997 methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate

methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B13196997
M. Wt: 340.33 g/mol
InChI Key: OLTBWXWRBXGQNX-NWDGAFQWSA-N
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Description

Structural Significance of Chiral Centers in (2R,3S) Configuration

The molecule contains two chiral centers at carbons 2 and 3, designated as (2R,3S) using the Cahn–Ingold–Prelog priority rules. These centers dictate the spatial arrangement of substituents, profoundly influencing the compound’s stereochemical identity and interactions.

  • Carbon 2 (R-configuration) : The hydroxyl (-OH) and methyl ester (-COOCH₃) groups occupy distinct positions around this center. The R-configuration indicates a clockwise priority order when the lowest-priority group (hydrogen) is oriented away from the viewer. This arrangement impacts hydrogen-bonding potential and solubility.
  • Carbon 3 (S-configuration) : Here, the Boc-protected amino group (-NHBoc) and 2-nitrophenyl substituent create a sterically crowded environment. The S-configuration reflects a counterclockwise priority sequence, which may influence diastereoselectivity in subsequent reactions.

The (2R,3S) configuration ensures enantiomeric distinctness, critical for applications requiring chiral precision, such as asymmetric catalysis or pharmaceutical intermediates. For instance, analogous configurations in propoxyphene derivatives exhibit divergent biological activities depending on stereochemistry.

Chiral Center Configuration Priority Order (High to Low) Stereochemical Implications
C2 R -OH > -COOCH₃ > -CH(NHBoc)C₆H₃(NO₂) > -H Dictates hydrogen-bonding networks and solubility
C3 S -NHBoc > -C₆H₃(NO₂) > -CH(OH)COOCH₃ > -H Influences steric accessibility and reaction pathways

Role of tert-Butoxycarbonyl (Boc) Protection in Amino Acid Derivatives

The Boc group [(tert-butoxy)carbonyl] serves as a temporary protective moiety for the amino (-NH₂) functionality, preventing unwanted side reactions during synthesis.

  • Protection Mechanism : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. It shields the amine by forming a stable carbamate, which is resistant to nucleophilic and electrophilic attacks.
  • Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the free amine without disrupting adjacent functional groups like the ester or nitro moiety.

The Boc group’s steric bulk also modulates molecular conformation. For example, in amino acid derivatives, it enforces specific torsional angles that favor or disallow certain reaction pathways. This steric guidance is evident in the synthesis of peptides, where Boc protection ensures regioselective coupling.

Feature Impact on Reactivity Example Application
Steric shielding Reduces undesired nucleophilic attacks Peptide bond formation
Acid-labile stability Enables selective deprotection Multi-step synthesis
Conformational rigidity Directs stereochemical outcomes Asymmetric catalysis

Electronic and Steric Effects of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group introduces pronounced electronic and steric effects due to its ortho-substituted nitro (-NO₂) moiety.

  • Electronic Effects :

    • Resonance withdrawal : The nitro group withdraws electron density via resonance, deactivating the aromatic ring toward electrophilic substitution.
    • Inductive polarization : The electronegative nitro group enhances the acidity of adjacent protons, facilitating base-catalyzed reactions.
  • Steric Effects :

    • Ortho hindrance : The nitro group’s position creates steric congestion, limiting access to the aromatic ring’s reactive sites. This hindrance is exploited in kinetic resolutions, where bulky substituents slow undesired side reactions.
Effect Type Consequence Synthetic Utility
Electron withdrawal Stabilizes negative charges Facilitates nucleophilic aromatic substitution
Steric blockade Shields reactive positions Enhances regioselectivity in coupling reactions

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1

InChI Key

OLTBWXWRBXGQNX-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1[N+](=O)[O-])[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps, including the protection of amino groups, esterification, and nitration. A common synthetic route may involve:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent-Based Comparisons
Compound Name Key Substituent Molecular Weight Synthesis Yield Key Properties/Applications References
Target Compound 2-Nitrophenyl ~366.3 g/mol Not Reported Drug intermediate; nitro reduction
Methyl (2S)-2-[(Boc)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate 2-Nitro-4-iodophenyl ~515.2 g/mol Not Reported Fluorescent probe precursor
(3S)-3-[(Boc)amino]-3-(2-thienyl)propanoic acid 2-Thienyl ~299.3 g/mol Not Reported Peptide synthesis; sulfur reactivity
Methyl (S)-2-[(Boc)amino]-3-(3-iodo-4-methoxyphenyl)propanoate 3-Iodo-4-methoxyphenyl ~463.2 g/mol Not Reported Radiolabeling potential

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, iodo) enhance electrophilicity, facilitating nucleophilic substitutions or reductions. The 2-nitrophenyl group in the target compound is more reactive toward reduction than methoxy or thienyl substituents .
  • Steric effects : Bulky substituents (e.g., 4-iodo in ) lower synthetic yields due to steric hindrance during coupling reactions.

Ester Group and Backbone Modifications

Table 2: Ester and Backbone Comparisons
Compound Name Ester/Backbone Structure Molecular Weight Synthesis Yield Key Reactivity References
Target Compound Methyl ester ~366.3 g/mol Not Reported Ester hydrolysis for carboxylate
Ethyl 3-[(Boc)amino]-2,2-difluoropropanoate Ethyl ester; difluoro ~253.2 g/mol Not Reported Enhanced metabolic stability
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate (3p) tert-Butyl ester ~483.2 g/mol 14% Solid-phase peptide synthesis

Key Observations :

  • Methyl esters (target compound) are more prone to hydrolysis than tert-butyl esters , making them suitable for transient protection strategies.
  • Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to C-F bond strength, unlike the nitro group in the target compound.

Stereochemical and Configurational Differences

Table 3: Stereochemical Comparisons
Compound Name Configuration Key Functional Groups Applications References
Target Compound (2R,3S) 2-Hydroxy, Boc-amino Anti-inflammatory intermediates
(2S,3R)-2-[(Boc)(methyl)amino]-3-hydroxybutanoic acid (2S,3R) 3-Hydroxy, N-methyl-Boc Peptide backbone modification
(2R,3S)-2-[(Boc)amino]-3-methylpentanoic acid (2R,3S) 3-Methyl, pentanoic acid Chiral building block

Key Observations :

  • The (2R,3S) configuration in the target compound and ensures spatial alignment for enzyme-substrate interactions, critical in drug design .
  • Hydroxy group positioning : The 2-hydroxy group in the target compound enables hydrogen bonding, unlike methyl or N-methylated analogs .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR identifies protons adjacent to stereocenters (e.g., hydroxy and nitro groups). Splitting patterns of the 2-nitrophenyl protons can confirm substitution .
    • ¹³C NMR verifies carbonyl groups (Boc, ester) and nitro-substituted aromatic carbons .
  • IR Spectroscopy : Confirms Boc (C=O stretch ~1680–1720 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) groups .
  • X-ray Crystallography : Used for absolute stereochemical assignment in related carbamate derivatives .

How can researchers resolve contradictions in NMR data when assigning the stereochemistry of the hydroxyl and tert-butoxycarbonylamino groups?

Q. Advanced

  • 2D NMR Techniques :
    • NOESY/ROESY : Detects spatial proximity between protons (e.g., hydroxy proton and adjacent CH groups) to confirm relative configuration .
    • HSQC/HMBC : Correlates carbons with protons to assign coupling networks .
  • Comparative Analysis : Cross-reference chemical shifts with literature data for structurally similar compounds (e.g., tert-butyl (2R,3S)-2-hydroxy derivatives) .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts for proposed stereoisomers .

What are the challenges in achieving high enantiomeric excess during the synthesis of this compound, and how can reaction conditions be optimized?

Q. Advanced

  • Racemization Risks : The hydroxyl and amino groups may undergo epimerization under acidic/basic conditions. Mitigation strategies include:
    • Low-Temperature Reactions : Conduct coupling steps at 0–25°C to minimize kinetic resolution .
    • Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .

What purification methods are recommended for this compound, especially considering its polarity and nitro group?

Q. Basic

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) effectively separates polar intermediates .
  • Recrystallization : Use tert-butyl methyl ether/hexane mixtures to isolate crystalline products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water resolve diastereomers or nitro-group derivatives .

How does the presence of the 2-nitrophenyl group influence the compound's reactivity in subsequent synthetic transformations?

Q. Advanced

  • Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions.
  • Reduction Sensitivity : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ may reduce the nitro group to an amine, requiring careful monitoring .
  • Steric Hindrance : Ortho-substitution limits access to reactive sites, impacting coupling reactions (e.g., Suzuki-Miyaura) .

What are the critical parameters to monitor during the hydrolysis of the methyl ester group in downstream applications?

Q. Basic

  • pH Control : Use mild bases (e.g., LiOH) to avoid Boc deprotection. Excess base or prolonged reaction times risk saponification of the ester .
  • Temperature : Hydrolysis at 0–25°C minimizes side reactions .
  • Byproduct Analysis : Monitor via TLC or LC-MS for carboxylic acid formation .

How can computational chemistry tools aid in predicting the stability and conformation of this compound under different experimental conditions?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., tert-butyl group rotation) .
  • DFT Calculations : Predict thermodynamic stability of stereoisomers and transition states for epimerization .
  • QSPR Models : Correlate structural descriptors (e.g., logP, dipole moment) with experimental solubility/stability .

What are the documented stability issues for this compound, and how should it be stored to prevent degradation?

Q. Basic

  • Moisture Sensitivity : The Boc group hydrolyzes under acidic/humid conditions. Store desiccated at –20°C .
  • Light Sensitivity : The nitro group may photodegrade; use amber vials and inert atmospheres .

In the context of peptide synthesis, how does this compound serve as a building block, and what strategies are employed to remove the tert-butoxycarbonyl (Boc) protecting group without affecting other functionalities?

Q. Advanced

  • Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for 30–60 minutes. Quench with cold ether to precipitate the free amine .
  • Selectivity Considerations : The methyl ester and nitro group remain intact under these conditions. Verify via ¹H NMR (disappearance of Boc tert-butyl signal at ~1.4 ppm) .

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